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An In-depth Technical Guide to the Early-Phase Clinical Trial Results of AVA6000

Introduction
AVA6000 is an innovative, tumor-targeted chemotherapy agent developed by Avacta

Therapeutics. It represents a novel approach to cancer treatment, designed to enhance the

therapeutic index of doxorubicin, a potent and widely used anthracycline chemotherapy. The

clinical utility of conventional doxorubicin is often constrained by dose-limiting toxicities, most

notably cardiotoxicity and myelosuppression.[1] AVA6000 is a peptide drug conjugate (PDC)

engineered using Avacta's proprietary pre|CISION™ platform. This platform modifies

doxorubicin into a prodrug that remains inert in circulation until it reaches the tumor

microenvironment (TME).[2] There, it is selectively activated by Fibroblast Activation Protein α

(FAP), an enzyme highly overexpressed in the stroma of many solid tumors, leading to the

targeted release of active doxorubicin.[3][4] This technical guide provides a comprehensive

overview of the mechanism of action, experimental protocols, and the encouraging results from

the early-phase clinical trials of AVA6000.

Core Mechanism of Action
AVA6000's design leverages the differential expression of FAP between tumor and healthy

tissues. FAP is a post-proline endopeptidase found on the surface of cancer-associated

fibroblasts (CAFs), which are abundant in the supportive stroma of over 90% of epithelial

cancers.[3] AVA6000 consists of a doxorubicin molecule linked to a specific peptide moiety,

(pyridine-4-carbonyl)-D-Ala-L-Pro.[1][3] This peptide renders the doxorubicin molecule cell-

impermeable and inactive.[5] Upon reaching the TME, the high concentration of FAP cleaves
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the peptide linker, releasing the active doxorubicin directly at the site of the tumor.[4][6] This

targeted activation aims to maximize the drug's anti-tumor activity while minimizing systemic

exposure and associated toxicities.[7]
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Caption: Mechanism of AVA6000 activation in the FAP-rich tumor microenvironment.

Preclinical Evaluation
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Before human trials, AVA6000 underwent extensive preclinical testing to validate its mechanism

and safety profile.

Experimental Protocols: Preclinical
In Vitro Cytotoxicity: Human tumor cell lines were exposed to both AVA6000 and standard

doxorubicin to compare their cytotoxic effects. The concentration required to inhibit cell

growth was measured to determine the relative potency.[1][3]

FAP Specificity Studies: The specificity of the peptide linker's cleavage by FAP was

confirmed using fluorogenic analogues in FAP gene-knockout mice (Fap-/-), where cleavage

was absent.[1][3]

In Vivo Efficacy Studies: Patient-derived xenograft (PDX) models with varying levels of FAP

expression were used. Mice were treated with AVA6000 or doxorubicin, and outcomes such

as tumor volume and survival were monitored in a dose-dependent manner.[1][8]

Preclinical Data Summary
The preclinical data strongly supported the intended design of AVA6000, demonstrating a

significant reduction in off-target cytotoxicity and potent anti-tumor activity in FAP-high

environments.
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Experiment Type Key Finding Quantitative Result Reference

In Vitro Cytotoxicity

AVA6000 is

significantly less toxic

to human tumor cells

than doxorubicin

without FAP

activation.

80 to 4,000-fold less

cytotoxic compared to

doxorubicin.

[1][3][8]

In Vivo Efficacy (PDX

Models)

AVA6000 significantly

reduced tumor volume

and increased survival

in high-FAP tumors.

In an osteosarcoma

PDX model, AVA6000

decreased tumor

volume while

doxorubicin had no

significant effect.

[1][8]

In Vivo

Pharmacokinetics

(Rat)

Following IV

administration, plasma

concentrations of

AVA6000 and

released doxorubicin

were measured.

Mean Cmax of

AVA6000: 27,800

ng/mL (males), 20,600

ng/mL (females).

Mean AUC for

doxorubicin was

significantly lower

than for AVA6000.

[1]

Phase 1 Clinical Trial Design (ALS-6000-101)
The first-in-human trial (NCT04969835) was an open-label study designed to assess the safety,

pharmacokinetics, and preliminary efficacy of AVA6000 in patients with FAP-positive solid

tumors.[6][9]

Experimental Protocols: Clinical
Study Design: The trial consists of two parts: Phase 1a, a dose-escalation phase, and Phase

1b, a dose-expansion phase.[10][11]

Phase 1a (Dose Escalation): Employed a standard 3+3 design to determine the maximum

tolerated dose (MTD) and/or the recommended Phase 2 dose (RP2D). Patients were
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enrolled in cohorts receiving escalating doses of AVA6000.[9][10] Two dosing schedules

were evaluated: once every three weeks (Q3W) and once every two weeks (Q2W).[12][13]

Phase 1b (Dose Expansion): Upon determining the RP2D, patients are enrolled into

specific tumor-type cohorts to further evaluate safety and efficacy.[10] Initial cohorts

include salivary gland cancer, triple-negative breast cancer, and soft tissue sarcoma.[14]

[15]

Patient Population: Eligible participants were adults with locally advanced or metastatic FAP-

positive solid tumors who had progressed on standard therapies.[16] Tumor types included

sarcoma, pancreatic, breast, ovarian, and salivary gland cancers, among others.[11][16]

Outcome Measures:

Primary: Evaluate the safety and tolerability of AVA6000, including the incidence of dose-

limiting toxicities and treatment-emergent adverse events (TEAEs).[6]

Secondary: Characterize the pharmacokinetic profile of AVA6000 and released

doxorubicin, and assess preliminary anti-tumor activity using RECIST 1.1 criteria (ORR,

DOR, PFS, OS).[8]
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Caption: Workflow of the AVA6000 Phase 1a/1b clinical trial.

Clinical Trial Results
As of the latest data cut-offs, the Phase 1a study has enrolled dozens of patients across

multiple dose cohorts, demonstrating a favorable safety profile and encouraging signs of
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clinical activity.[13][17]

Pharmacokinetic (PK) Data
PK analysis confirmed the tumor-targeting mechanism of AVA6000, showing a high

concentration of doxorubicin in the TME relative to the bloodstream.[17][18]

PK Parameter
AVA6000

Administration

Comparison to

Conventional

Doxorubicin

Reference

Doxorubicin

Concentration

Mean of 860 ng/gm in

tumor biopsies.

Circulating free

doxorubicin in blood

was only 8.3 ng/mL,

indicating significant

tumor concentration.

[18]

Peak Plasma Conc.

(Cmax)

Cmax of released

doxorubicin was

significantly lower.

Reduced by 78-93%

across dose cohorts.
[18]

Plasma Half-life (t1/2)

The half-life of

released doxorubicin

was extended.

Extended by

approximately 40%.
[12][13]

Safety and Tolerability
AVA6000 has been well-tolerated, even at doses significantly higher than the standard

doxorubicin dose. A maximum tolerated dose has not been identified in either the Q3W or Q2W

arms.[12][13] The safety profile shows a marked reduction in typical doxorubicin-related

toxicities.[19]
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Adverse Event

(Grade 3-4)
AVA6000 Trial

Historical Data

(Standard

Doxorubicin)

Reference

Severe Neutropenia 16.7% of patients 49% of patients [17]

Febrile Neutropenia 0% of patients 16.5% of patients [17]

Severe Cardiac

Toxicity
No events observed

A known dose-limiting

toxicity
[14][15]

Clinical Efficacy
Encouraging signs of anti-tumor activity have been observed, particularly in patients with high

FAP expression and in specific tumor types like salivary gland cancer and soft tissue sarcoma.

[17][18]

Overall Efficacy (Across FAP-Positive Tumors)

Dose Level Tumor Type
Best Response

(RECIST 1.1)
Details Reference

160 mg/m²

Undifferentiated

Pleomorphic

Sarcoma

Partial Response

(PR)

-65% tumor

reduction,

duration of 6

months.

[18]

200 mg/m² Angiosarcoma Mixed Response

-22% reduction

in sum of longest

diameters.

[18]

N/A Various
Disease Control

Rate (DCR)

50% at 12

weeks.
[18]

Efficacy in Salivary Gland Cancer (SGC) Cohort

Data from a cohort of heavily pre-treated SGC patients treated at higher doses showed robust

and meaningful responses.[14][20]
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Metric Result Details Reference

Patient Cohort
11 patients treated at

or above 250 mg/m².

Median time of follow-

up was ~5 months.
[14]

Confirmed Partial

Response (PR)
1 patient

>30% reduction in

tumor diameters.
[14]

Minor Responses

(MR)
4 patients

10% to 29% reduction

in tumor diameters.
[14]

Disease Control Rate

(DCR)
91%

Only one patient had

disease progression.
[14]

Progression-Free

Survival (PFS)

Median not yet

reached

9 of 11 patients were

without progression

and in follow-up.

[14]

Conclusion and Future Directions
The early-phase clinical data for AVA6000 are highly promising. The results provide strong

clinical proof-of-concept for the pre|CISION™ platform, demonstrating that FAP-activated

targeted release of doxorubicin can deliver the chemotherapy agent effectively to the tumor

while significantly improving its safety and tolerability profile.[17] The observed anti-tumor

activity, especially the durable responses in heavily pre-treated patients with salivary gland

cancer and soft tissue sarcoma, highlights the therapeutic potential of AVA6000.[14][18]

The ongoing Phase 1b expansion cohorts will provide further data on efficacy in specific

indications.[15][21] These results will inform the design of a pivotal Phase 2 efficacy study, with

the goal of providing a new, effective, and safer treatment option for patients with FAP-positive

solid tumors.[19]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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